molecular formula C10H4BrF4N B1528927 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline CAS No. 1375302-41-2

4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline

Cat. No.: B1528927
CAS No.: 1375302-41-2
M. Wt: 294.04 g/mol
InChI Key: UPPOSBLUBDMDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline (CAS: 367-21-1467) is a halogenated quinoline derivative with bromo (Br), fluoro (F), and trifluoromethyl (CF₃) substituents at positions 4, 8, and 6 of the quinoline ring, respectively .

Properties

IUPAC Name

4-bromo-8-fluoro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPOSBLUBDMDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719906
Record name 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375302-41-2
Record name Quinoline, 4-bromo-8-fluoro-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375302-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes multiple halogen substituents. Its molecular formula is C10H5BrF3N, and it exhibits significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a six-membered aromatic ring containing nitrogen, with bromine (Br), fluorine (F), and trifluoromethyl (CF3) groups attached. The presence of these halogens enhances the molecule's reactivity and ability to interact with biological targets, which is crucial for its potential applications in pharmaceuticals.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its interactions with enzymes and its potential as an antibacterial and anticancer agent. Below are key findings from recent studies:

Enzyme Interactions

The compound interacts with several biological molecules, influencing enzyme activity significantly:

  • Topoisomerase Inhibition : Studies indicate that derivatives of quinoline compounds exhibit cytotoxicity and can inhibit topoisomerases I and IIα, which are crucial for DNA replication and repair processes in cancer cells. This inhibition is linked to the compound's structural features, including the trifluoromethyl group that enhances binding affinity to these enzymes .

Antibacterial Activity

Research has shown that this compound exhibits notable antibacterial properties:

  • Comparative Efficacy : In vitro studies have demonstrated that while the antibacterial activity of this compound is less than that of some 6,8-difluoro analogues, it remains comparable to other quinolone derivatives. It shows significant effectiveness against strains such as Streptococcus pyogenes and Streptococcus pneumoniae, with improvements in efficacy observed under certain conditions .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Study Focus Findings
Study 1Anticancer ActivityThe compound showed significant cytotoxic effects against various cancer cell lines, including NUGC-3 and HCT-15. The most effective derivatives exhibited GI50 values below 8 µM .
Study 2Antibacterial EfficacyIn vivo testing indicated that this compound had up to a 10-fold improvement in efficacy compared to ciprofloxacin against certain bacterial strains .
Study 3Enzyme InteractionDocking studies revealed strong interactions between the trifluoromethyl group and enzyme active sites, indicating potential for targeted drug design .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The halogen substituents enhance binding to target enzymes through various interactions such as hydrogen bonding and hydrophobic effects.
  • Inhibition of Key Enzymes : By inhibiting topoisomerases, the compound disrupts DNA replication in cancer cells, leading to increased apoptosis.
  • Membrane Interaction : Its structure allows it to interact with bacterial membranes, compromising their integrity and leading to cell death .

Scientific Research Applications

4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by a unique molecular structure featuring multiple halogen substituents. It has a molecular formula of C10H4BrF4N and presents as a solid substance . The compound is notable for its trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The presence of bromine and fluorine atoms enhances its potential applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

This compound exhibits properties that lend themselves to various applications:

  • Pharmaceuticals: It can modulate biological targets. The presence of fluorine atoms can enhance a molecule's ability to interact with biological targets due to changes in the molecule's size, shape, and electronic properties.
  • Materials Science: It is used in the development of new materials.

This compound exhibits notable biological activity:

  • The core structure includes a six-membered aromatic ring containing nitrogen. Heterocyclic rings are prevalent in many biologically active molecules.
  • The molecule possesses several functional groups, such as bromine (Br), fluorine (F), and trifluoromethyl (CF3). These groups can participate in various chemical interactions crucial for binding to biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline Br (4), F (8), CF₃ (6) C₁₀H₄BrF₄N 298.05 High halogen density; potential for antiparasitic activity
4-Bromo-6-(trifluoromethyl)quinoline Br (4), CF₃ (6) C₁₀H₅BrF₃N 280.05 Similarity score: 0.70; used in agrochemical synthesis
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline Br (6), Cl (4), F (8), CF₃ (2) C₁₀H₃BrClF₄N 328.49 Multi-halogenated; supplier data available
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline Br (8), OH (4), CF₃ (2) C₁₀H₅BrF₃NO 300.06 Hydroxyl group enhances solubility; antitumor activity inferred
4-Chloro-7-(trifluoromethyl)quinoline Cl (4), CF₃ (7) C₁₀H₅ClF₃N 231.60 Antimalarial activity reported

Physicochemical Properties

  • Molecular Weight and Halogenation: Higher halogen content (e.g., Br, Cl, F) increases molecular weight and may improve binding to hydrophobic targets but reduces solubility. For instance, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (MW: 328.49) has lower solubility than less halogenated analogs .
  • Similarity Scores: Computational analyses (e.g., Tanimoto coefficients) show structural similarities between the target compound and 4-Bromo-8-(trifluoromethoxy)quinoline (score: 0.94), suggesting overlapping applications in crop protection or medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-8-fluoro-6-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.